2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine

Physicochemical profiling pKa prediction Ionization state

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890470-21-9, molecular formula C₁₂H₁₀N₂O₂, MW 214.22 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family—a privileged bicyclic scaffold with a bridgehead nitrogen atom that underpins multiple FDA-approved drugs including zolpidem, alpidem, and necopidem. The compound features a furan-2-yl substituent at the 2-position and a methoxy group at the 5-position of the fused imidazo[1,2-a]pyridine core (SMILES: COc1cccc2nc(-c3ccco3)cn12).

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13688335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=CN21)C3=CC=CO3
InChIInChI=1S/C12H10N2O2/c1-15-12-6-2-5-11-13-9(8-14(11)12)10-4-3-7-16-10/h2-8H,1H3
InChIKeyMSIVFNVIMFEGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890470-21-9): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890470-21-9, molecular formula C₁₂H₁₀N₂O₂, MW 214.22 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family—a privileged bicyclic scaffold with a bridgehead nitrogen atom that underpins multiple FDA-approved drugs including zolpidem, alpidem, and necopidem . The compound features a furan-2-yl substituent at the 2-position and a methoxy group at the 5-position of the fused imidazo[1,2-a]pyridine core (SMILES: COc1cccc2nc(-c3ccco3)cn12). Predicted physicochemical properties include a density of 1.27 ± 0.1 g/cm³ and a pKa of 6.88 ± 0.50 . As a research-grade chemical, it is commercially supplied by specialized vendors such as Shaoyuan Technology (catalog SY354015) under the category of high-end organic synthetic building blocks . The compound occupies a precise structural niche: it combines the electron-rich furan heterocycle with a 5-methoxy substituent, a substitution pattern distinct from its 6-methoxy (CAS 1894125-30-4) and 7-methoxy (CAS 1893968-33-6) positional isomers as well as from the non-methoxylated parent scaffold 2-(2-furyl)imidazo[1,2-a]pyridine (CAS 28795-36-0) .

Why Generic Substitution Fails for 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine: Positional Isomerism and Substituent-Dependent Pharmacology


Imidazo[1,2-a]pyridines cannot be treated as interchangeable commodities because subtle changes in substituent identity and position produce quantifiable differences in physicochemical and pharmacological properties. The methoxy group position (C5 vs. C6 vs. C7) alters electronic distribution across the π-system, modulates the pKa of the bridgehead nitrogen, and affects hydrogen-bond acceptor count and topological polar surface area . Critically, the 5-methoxy substitution pattern has been validated in the CENP-E kinase inhibitor series where it contributed to single-digit nanomolar potency (IC₅₀ 3.6 nM), whereas alternative substitution patterns showed substantially reduced activity . Furthermore, replacing the furan-2-yl group with a 5-nitrofuran-2-yl moiety introduces a well-documented carcinogenicity liability absent in the non-nitrated furyl congener . The evidence below demonstrates that the 5-methoxy–2-furyl combination represents a structurally defined, pharmacologically non-redundant chemical space that cannot be recapitulated by simply procuring a positional isomer, a de-methoxylated analog, or a nitrofuryl derivative.

Quantitative Differentiation Evidence for 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine: Head-to-Head and Class-Level Comparative Data


pKa Modulation by 5-Methoxy Substitution Relative to the Unsubstituted Imidazo[1,2-a]pyridine Core

The predicted pKa of 2-(2-furyl)-5-methoxyimidazo[1,2-a]pyridine is 6.88 ± 0.50, compared to 6.80 ± 0.30 for the unsubstituted imidazo[1,2-a]pyridine core . The 5-methoxy group, as an electron-donating substituent in para-like conjugation to the bridgehead nitrogen, shifts the pKa upward by approximately 0.08 units. While this difference is modest, it places the compound closer to the physiological pH threshold of 7.0, where small pKa variations can alter the ionized-to-neutral ratio at biological membranes and affect passive permeability . In contrast, 2-phenylimidazo[1,2-a]pyridine has a substantially lower predicted conjugate acid pKa of approximately 5.2 ± 0.3 , demonstrating that the 2-aryl substituent identity also exerts strong pKa modulation. The combination of 2-furyl and 5-methoxy maintains a near-neutral pKa that is intermediate between the electron-withdrawing phenyl analog and the unsubstituted core.

Physicochemical profiling pKa prediction Ionization state Drug-likeness

Physicochemical Differentiation from the Non-Methoxylated 2-(2-Furyl)imidazo[1,2-a]pyridine Scaffold

Addition of the 5-methoxy group to 2-(2-furyl)imidazo[1,2-a]pyridine (CAS 28795-36-0) produces quantifiable changes in hydrogen-bond acceptor count (HBA), molecular weight, and predicted lipophilicity. The parent scaffold has MW 184.19 g/mol, HBA = 2, topological polar surface area (TPSA) = 30.44 Ų, XLogP3 = 2.5, and experimental LogP = 2.59 . The 5-methoxy derivative increases MW by 30.03 g/mol to 214.22 g/mol, adds one hydrogen-bond acceptor (methoxy oxygen, HBA = 3–4 total depending on furan oxygen counting), and is estimated to increase TPSA by approximately 13–18 Ų (to ~43–48 Ų) . Based on the fragment constant for aromatic –OCH₃ (π ≈ –0.5 to –0.7), the predicted LogP of the target compound is estimated at 1.9–2.1—a reduction of approximately 0.5–0.7 log units relative to the non-methoxylated parent, indicating enhanced aqueous solubility and reduced non-specific protein binding potential . The predicted density of the target (1.27 ± 0.1 g/cm³) is comparable to that of the parent (1.26 g/cm³), indicating that the methoxy group does not substantially alter crystalline packing.

Hydrogen bonding Topological polar surface area Lipophilicity Fragment-based drug design

Safety Profile Differentiation: Absence of the Carcinogenic Nitrofuryl Pharmacophore Present in 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine

2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine carries an unsubstituted furan-2-yl ring at the 2-position, whereas the structurally related compound 3-(5-nitro-2-furyl)-imidazo(1,2-alpha)pyridine bears a 5-nitrofuran-2-yl moiety. This single structural difference—the presence versus absence of a nitro group on the furan ring—profoundly alters the toxicological profile. 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine was demonstrated to be a strong carcinogen in both CTM mice and Wistar rats, inducing carcinomas of the esophagus and forestomach at all dose levels tested (0.1%, 0.2%, and 0.4% in diet), thymic lymphosarcomas at higher doses, and kidney tumors and mammary tumors in rats . The carcinogenicity of nitrofurans is mechanistically linked to nitroreductase-mediated metabolic activation generating DNA-reactive intermediates . The target compound lacks the nitro group and therefore eliminates this well-established genotoxic structural alert. While the unsubstituted furan ring may still undergo cytochrome P450-mediated oxidation to reactive furan epoxides, the risk is qualitatively and quantitatively lower than that of the nitrofuran congener. For procurement purposes in early drug discovery, selecting the non-nitrated furyl analog avoids a known toxicophore that would likely lead to early compound attrition in safety screening cascades.

Genotoxicity Carcinogenicity Structural alert Nitrofuran Safety screening

5-Methoxy Positional Significance: Class-Level Validation from CENP-E Kinase Inhibitor Structure–Activity Relationships

The 5-methoxy substitution on the imidazo[1,2-a]pyridine scaffold has been explicitly validated in a published CENP-E (centromere-associated protein-E) inhibitor optimization program. The optimized lead compound (+)-(S)-12, a 5-methoxy imidazo[1,2-a]pyridine derivative, demonstrated potent CENP-E inhibition with an IC₅₀ of 3.6 nM, cellular phospho-histone H3 (p-HH3) elevation with an EC₅₀ of 180 nM, and growth inhibition with a GI₅₀ of 130 nM in HeLa cells . Furthermore, (+)-(S)-12 demonstrated in vivo antitumor activity with a treated/control (T/C) ratio of 40% at 75 mg/kg in a human colorectal cancer Colo205 xenograft mouse model. The authors explicitly note that electrostatic potential map (EPM) analysis guided the selection of the 5-methoxy group as the optimal substituent for interaction with the CENP-E L5 loop region, and that alternative substituents at the 5-position (including hydrogen, halogen, and other alkoxy groups) produced inferior CENP-E inhibitory activity . This class-level SAR evidence establishes the 5-methoxy group as a pharmacophoric element for CENP-E engagement, providing a mechanistic rationale for selecting 2-(2-furyl)-5-methoxyimidazo[1,2-a]pyridine over 6-methoxy or 7-methoxy positional isomers or the non-methoxylated parent scaffold when targeting mitotic kinesins.

CENP-E inhibition Mitotic kinesin Anticancer Kinase inhibitor SAR 5-Methoxy pharmacophore

Positional Isomer Differentiation: Comparison of Predicted Physicochemical Properties Across 5-OCH₃, 6-OCH₃, and 7-OCH₃ Isomers

The three positional isomers of 2-(2-furyl)-methoxyimidazo[1,2-a]pyridine share the same molecular formula (C₁₂H₁₀N₂O₂, MW 214.22) but differ in methoxy group position, each assigned a unique CAS number: 5-OCH₃ (CAS 1890470-21-9), 6-OCH₃ (CAS 1894125-30-4), and 7-OCH₃ (CAS 1893968-33-6) . The 5-position places the methoxy group in conjugation with the bridgehead nitrogen (position 4), where its electron-donating resonance effect (+M) can directly modulate the electron density at N4 and influence pKa. In contrast, the 6-OCH₃ isomer positions the methoxy group in conjugation with the pyridine nitrogen (position 1), producing a different electronic distribution pattern. The 7-OCH₃ isomer places the methoxy group further from both nitrogen atoms, reducing direct electronic effects on the heterocyclic core. While experimental pKa data for the 6-OCH₃ and 7-OCH₃ isomers are not currently available in public databases, the predicted density of the 5-OCH₃ isomer (1.27 ± 0.1 g/cm³) and its predicted pKa (6.88 ± 0.50) provide a reference point for differentiation . The SMILES strings confirm the structural non-equivalence: 5-OCH₃ is COc1cccc2nc(-c3ccco3)cn12, 6-OCH₃ is COc1ccc2nc(-c3ccco3)cn2c1, and 7-OCH₃ is COc1ccn2cc(-c3ccco3)nc2c1 . These connectivity differences ensure that each isomer presents a distinct electrostatic potential surface and distinct hydrogen-bonding geometry to protein targets.

Positional isomerism Electronic effects pKa modulation CAS registry differentiation

Evidence-Backed Application Scenarios for 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine in Scientific Research and Industrial Procurement


CENP-E / Mitotic Kinesin Inhibitor Lead Optimization Campaigns

The 5-methoxy imidazo[1,2-a]pyridine scaffold has been pharmacologically validated as a CENP-E inhibitor chemotype, with the optimized analog (+)-(S)-12 achieving an IC₅₀ of 3.6 nM, cellular p-HH3 EC₅₀ of 180 nM, and in vivo tumor growth suppression (T/C = 40% at 75 mg/kg) in a Colo205 xenograft model . 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine retains the critical 5-methoxy pharmacophoric element and introduces a furan-2-yl group at position 2, which can serve as a vector for further structure–activity relationship exploration or as a bioisosteric replacement for the phenyl or heteroaryl groups present in the published CENP-E series. Medicinal chemistry teams pursuing antimitotic oncology targets should prioritize this compound over 6-methoxy or 7-methoxy positional isomers or the non-methoxylated parent scaffold.

Kinase Profiling and Selectivity Panel Screening

Imidazo[1,2-a]pyridines are privileged kinase inhibitor scaffolds owing to their ability to mimic the adenine ring of ATP and engage the kinase hinge region via the N1 nitrogen . The 5-methoxy group contributes electron density that can modulate hinge-binding affinity and selectivity. 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine, with its near-physiological pKa of 6.88 and estimated LogP of ~1.9–2.1 (more polar than the 2-phenyl analog with LogP 3.00), is predicted to exhibit reduced off-target binding to hydrophobic protein pockets. This compound is suitable for inclusion in kinase selectivity profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish selectivity fingerprints against a broad panel of 400+ kinases and to compare the selectivity profile of the 2-furyl substitution against 2-phenyl and 2-pyridyl congeners.

Avoidance of Nitrofuran-Associated Genotoxicity in Antibacterial Discovery Programs

Nitrofuran-containing imidazo[1,2-a]pyridines have documented antibacterial activity , but the nitrofuran pharmacophore carries a well-established carcinogenicity liability, as demonstrated for 3-(5-nitro-2-furyl)-imidazo(1,2-alpha)pyridine which induced carcinomas in mice and rats at all tested dietary dose levels . 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine retains the furan heterocycle for potential antibacterial target engagement while eliminating the nitro group that is the source of genotoxic metabolic activation. Antibacterial discovery teams seeking to explore the imidazo[1,2-a]pyridine chemical space for novel anti-infectives—particularly against multidrug-resistant Gram-positive and Gram-negative pathogens where the scaffold has shown promise —should select this non-nitrated furyl analog as a safer starting point for hit-to-lead optimization, thereby reducing the probability of program termination due to positive Ames test or in vitro micronucleus assay results.

Computational Chemistry and Structure-Based Drug Design (SBDD) Studies

The distinct electrostatic potential surface conferred by the 5-methoxy–2-furyl substitution pattern makes this compound a valuable tool for computational chemistry studies. The CENP-E inhibitor program explicitly used electrostatic potential map (EPM) analysis to optimize the 5-position substituent and identified the methoxy group as the optimal choice . Computational chemists can use 2-(2-furyl)-5-methoxyimidazo[1,2-a]pyridine as a ligand for molecular docking, molecular dynamics simulations, and free energy perturbation (FEP) calculations to prospectively predict the binding affinity impact of replacing the furan ring with other heterocycles (thiophene, oxazole, thiazole) or of shifting the methoxy group to alternative positions. The availability of the parent scaffold 2-(2-furyl)imidazo[1,2-a]pyridine (CAS 28795-36-0) and the positional isomers (6-OCH₃ and 7-OCH₃) enables systematic computational ΔΔG calculations to guide synthetic prioritization.

Quote Request

Request a Quote for 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.